3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOEQNBXVIPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant synthetic method reported for 3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline involves the nucleophilic substitution of a nitro-substituted aromatic precursor with an isopropylpiperazine derivative, followed by reduction of the nitro group to the corresponding aniline. Specifically, the reaction starts with 3-methyl-5-nitroaniline and 1-isopropylpiperazine as key reactants.
- Reaction conditions:
- Solvent: Ethanol or methanol
- Catalyst: Palladium on carbon (Pd/C) for catalytic hydrogenation
- Temperature: 80–100 °C
- Reaction time: Several hours under stirring
- Process: The reaction mixture is heated to facilitate the substitution and reduction steps, yielding the target compound after purification.
This method leverages catalytic hydrogenation to reduce the nitro group efficiently while installing the piperazine substituent.
Industrial Scale Production
In industrial settings, the synthesis is adapted to large-scale batch or continuous flow processes. Optimization focuses on maximizing yield and purity by controlling reaction parameters such as temperature, catalyst loading, and solvent choice. Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the pure compound suitable for pharmaceutical or material applications.
Alternative Preparation Methods from Related Compounds
While direct literature on the preparation of this compound is limited, analogous synthetic strategies for related piperazine- or piperidine-substituted anilines provide insight into alternative approaches.
Salt-Forming and Reduction Strategy for Piperidine-Substituted Anilines
A patented method for preparing 4-(piperidine-3-yl)aniline, a structurally related compound, involves:
Step 1: Salt-forming reaction
3-(4-nitrophenyl)pyridine reacts with 3-halogenated propylene to form a quaternary ammonium salt intermediate.Step 2: Reduction reaction
The intermediate is reduced using sodium borohydride in the presence of zinc chloride under inert atmosphere (nitrogen, helium, or argon) to yield the aniline derivative.-
- Solvents: Tetrahydrofuran (THF), furan, or ethanol
- Temperature: 20–30 °C
- pH adjustment post-reaction to 10–12 using bases such as sodium hydroxide or triethylamine
- Purification: Extraction with ethyl acetate, washing, concentration, and recrystallization
Yield: Approximately 95%
- Advantages: Avoids precious metal catalysts, mild conditions, simultaneous reduction of nitro and pyridine rings, suitable for large-scale production.
Although this method is for a different but related compound, the principles of salt formation followed by mild reduction could be adapted to the synthesis of this compound, especially for industrial scale-up.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nucleophilic substitution | 3-methyl-5-nitroaniline + 1-isopropylpiperazine, Pd/C, EtOH, 80–100 °C | Formation of piperazine-substituted nitroaromatic intermediate |
| Catalytic hydrogenation | Pd/C, H2 gas, ethanol or methanol, elevated temperature | Reduction of nitro group to aniline |
| Reduction (alternative) | NaBH4 + ZnCl2, inert atmosphere, THF or ethanol, 20–30 °C | Reduction of nitro and heteroaromatic rings simultaneously |
| Purification | Recrystallization, chromatography | Isolation of pure this compound |
Data Table: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| SMILES | CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N |
| Predicted Collision Cross Section (CCS) [Ų] | 157.7 ([M+H]+), 169.7 ([M+Na]+) |
Summary of Research Findings
- The primary synthetic route involves nucleophilic substitution of 3-methyl-5-nitroaniline with 1-isopropylpiperazine, followed by catalytic hydrogenation to reduce the nitro group to an aniline.
- Industrial methods optimize these reactions for scale and purity, often employing batch or continuous flow processes with advanced purification.
- Alternative methods for related compounds use salt-forming reactions and sodium borohydride reductions under inert atmosphere, avoiding precious metals and enabling cost-effective large-scale production.
- The compound is chemically versatile, undergoing oxidation, reduction, and substitution reactions, which may be exploited in further synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Key Differences :
- Lipophilicity : The isopropyl group in 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline enhances membrane permeability compared to methyl or ethyl analogs.
- Synthetic Accessibility : Hartwig-Buchwald amination yields these derivatives, but steric hindrance from bulkier groups (e.g., isopropyl) may reduce reaction efficiency .
Heterocyclic Derivatives with 4-(Propan-2-yl)piperazinyl Groups
describes compounds such as 7-[4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , where the piperazinyl-aniline moiety is integrated into a polycyclic system. Structural variations include:
- Fluoro/Chloro Substituents : E.g., 8-fluoro or 8-chloro groups on the imidazo[1,2-a]pyridine core, which may enhance metabolic stability or target selectivity.
- Pyrido-Pyrimidinone Scaffold: This rigid framework likely improves binding to kinase or protease targets compared to simpler aniline derivatives.
Key Differences :
- Target Specificity : The extended heterocyclic system may engage with distinct biological pathways (e.g., kinase inhibition) versus the aniline-based parent compound.
Complex Piperazinyl-Aniline Derivatives
details 4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline , a structurally intricate analog with:
- Chlorophenyl and Methylsulfonyl Groups : These electron-withdrawing substituents may enhance binding affinity to hydrophobic pockets in target proteins.
- Fluorine Atom : Improves metabolic stability by resisting oxidative degradation.
Key Differences :
- Multitarget Potential: The combination of sulfonyl, fluorine, and chlorophenyl groups suggests activity against diverse targets, such as inflammatory or neurodegenerative pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The isopropyl group in this compound enhances CNS penetration compared to methyl analogs, making it a candidate for neuroactive drug development .
- Thermodynamic Stability : Fluorine and sulfonyl groups in complex derivatives () improve resistance to cytochrome P450 metabolism, extending half-life .
- Synthetic Challenges : Bulkier substituents (e.g., isopropyl) may require optimized coupling conditions in amination reactions .
Biological Activity
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline, with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.36 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields such as pharmacology and biochemistry.
The compound exhibits notable interactions with various enzymes and proteins, influencing metabolic pathways. Its ability to act as an enzyme inhibitor or activator is crucial for its biological activity. For instance, it has been shown to interact with enzymes involved in microbial growth, suggesting potential antimicrobial properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃ |
| Molecular Weight | 233.36 g/mol |
| Solubility | Enhanced by dihydrochloride salt form |
| Functional Groups | Aniline moiety, piperazine ring |
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in metabolism, which may lead to changes in cellular function and homeostasis.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of various bacterial strains. The mechanism involves the inhibition of specific enzymes critical for bacterial survival. This suggests that the compound could be developed into a therapeutic agent against resistant bacterial infections.
Molecular Mechanism
The molecular mechanism of action involves specific binding interactions with target biomolecules. The compound's piperazine structure allows it to engage effectively with receptors and enzymes, leading to significant biochemical effects.
Mechanistic Insights
- Enzyme Inhibition : It inhibits enzymes linked to microbial growth.
- Receptor Interaction : The compound may act on central nervous system receptors, indicating potential neuropharmacological applications.
- Gene Regulation : Alters gene expression profiles related to metabolic processes.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential use in drug development targeting CNS disorders.
- Antimicrobial Research : Studied for its efficacy against both Gram-positive and Gram-negative bacteria.
- Biochemical Studies : Used as a tool compound to understand enzyme interactions and metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline, and how can reaction conditions be adjusted to improve yield?
- Methodology : The synthesis typically involves nucleophilic substitution between a halogenated nitroarene precursor (e.g., 5-chloro-3-methylnitrobenzene) and 4-isopropylpiperazine in a polar aprotic solvent like DMF, followed by catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) to convert the nitro group to an amine. Optimizing reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:1.2 for amine:halogenated precursor) can enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?
- Methodology :
- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm. Purity >97% is typical for research-grade material.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5-7.5 ppm), piperazine methyl groups (δ 1.0-1.2 ppm), and aniline NH₂ (δ 4.5-5.0 ppm).
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N piperazine).
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing by exposing the compound to:
- Temperature : 25°C (ambient), 40°C (accelerated), and -20°C (long-term storage).
- Humidity : 60% RH (controlled) vs. 75% RH (stress).
- Light : UV-vis exposure (ICH Q1B guidelines).
- Analyze degradation products monthly via HPLC and track changes in melting point (target: 98-99°C, as per analogs in ). Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Orthogonal Assays : Validate activity using both cell-based (e.g., IC₅₀ in cancer cell lines) and biochemical assays (e.g., enzyme inhibition).
- Batch Consistency : Compare results across independently synthesized batches to rule out impurities (e.g., residual solvents or by-products).
- Structural Analog Comparison : Cross-reference with analogs like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) to identify substituent-specific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of piperazine-containing analogs?
- Methodology :
- Substituent Variation : Synthesize derivatives with modifications to the piperazine (e.g., alkylation, aryl substitution) or aniline methyl group.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.
- Biological Testing : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) to correlate structural changes with activity shifts .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Glide to model binding poses in receptor active sites (e.g., GPCRs).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
Q. How can X-ray crystallography be utilized to resolve the compound’s 3D structure and intermolecular interactions?
- Methodology : Grow single crystals via slow evaporation (solvent: methanol/dichloromethane). Collect diffraction data (Cu-Kα radiation, 100K) and solve the structure using SHELX. Analyze packing motifs (e.g., hydrogen bonds between aniline NH₂ and piperazine N) to inform solubility and co-crystal design .
Q. What experimental designs are recommended for evaluating environmental persistence and ecotoxicity?
- Methodology :
- Degradation Studies : Use LC-MS/MS to track hydrolysis/photolysis products in simulated sunlight (UV-A/UV-B) and aqueous buffers (pH 4-9).
- Microbial Assays : OECD 301F test for biodegradability in activated sludge.
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
